molecular formula C11H11BrFNO B1373996 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide CAS No. 1250447-42-7

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide

Cat. No.: B1373996
CAS No.: 1250447-42-7
M. Wt: 272.11 g/mol
InChI Key: XLUQLRYMMOJNTK-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide typically involves the reaction of 3-bromo-4-fluorobenzoic acid with cyclopropylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Step 1: 3-bromo-4-fluorobenzoic acid is reacted with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 3-bromo-4-fluoro-N-cyclopropylbenzamide.

    Step 2: The intermediate is then reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation and Reduction Reactions: These reactions can lead to the formation of oxidized or reduced derivatives, respectively.

    Hydrolysis: The major products are 3-bromo-4-fluorobenzoic acid and the corresponding amine (cyclopropylamine or methylamine).

Scientific Research Applications

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-cyclopropyl-4-fluorobenzamide
  • 4-bromo-N-cyclopropyl-3-fluoro-2-methylbenzamide
  • 3-bromo-4-fluoro-N-methylbenzamide

Uniqueness

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide is unique due to the presence of both a cyclopropyl group and a methyl group attached to the benzamide core. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The presence of the bromine and fluorine atoms further enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)7-2-5-9(12)10(13)6-7/h2,5-6,8H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUQLRYMMOJNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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